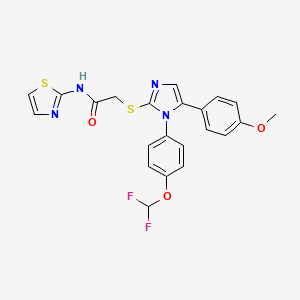

2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

説明

特性

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N4O3S2/c1-30-16-6-2-14(3-7-16)18-12-26-22(33-13-19(29)27-21-25-10-11-32-21)28(18)15-4-8-17(9-5-15)31-20(23)24/h2-12,20H,13H2,1H3,(H,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJHQECVBMPJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the thioether linkage: This step involves the reaction of the imidazole derivative with a thiol compound.

Attachment of the thiazole ring: This can be done through a cyclization reaction involving a thioamide and a halogenated precursor.

Final acetamide formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium azide or potassium cyanide.

Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group into corresponding carboxylic acids and amines.

科学的研究の応用

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Pharmacology: Its interactions with biological systems can be studied to understand its pharmacokinetics and pharmacodynamics.

Materials Science: The compound’s unique structural features may make it useful in the design of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biochemical pathways and mechanisms.

作用機序

The mechanism of action of 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole and thiazole rings may facilitate binding to active sites, while the difluoromethoxy and methoxy groups can enhance its affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Bioactivity :

- The 4-fluorophenyl group in Compound 9 (Ev10) may enhance COX inhibition compared to the target compound’s difluoromethoxy group, which could improve metabolic stability .

- Benzodiazolyl-triazole hybrids (e.g., 9e in Ev1) show strong docking affinity for α-glucosidase, suggesting heterocycle choice (triazole vs. imidazole) significantly alters target selectivity .

- Thioacetamide derivatives (e.g., 4c in Ev11) demonstrate anticancer activity, highlighting the importance of the sulfur linker in cytotoxicity .

Synthetic Routes :

- The target compound is synthesized via nucleophilic substitution between a thiol-functionalized imidazole and 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions (K₂CO₃) .

- Analogues like 9e (Ev1) require copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages, introducing additional synthetic complexity .

Spectroscopic Characterization :

- IR spectra of similar compounds (e.g., Ev1, Ev5) confirm key functional groups:

- C=S stretches at 1243–1258 cm⁻¹ (thioacetamide).

- C=O stretches at 1663–1682 cm⁻¹ (acetamide carbonyl) .

Molecular Docking and Binding Interactions

- Docking Studies : In Ev1, compound 9c (a triazole-thiazole hybrid) binds to α-glucosidase via hydrogen bonds with the thiazole nitrogen and hydrophobic interactions with the benzodiazolyl group . The target compound’s difluoromethoxy group may form halogen bonds with catalytic residues, improving binding affinity.

Q & A

Q. Q1. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

Answer (Basic): The synthesis involves sequential reactions requiring precise control of conditions such as temperature (60–80°C for imidazole ring formation), inert atmospheres (e.g., nitrogen for air-sensitive steps), and pH adjustments during thioacetamide linkage formation . Purification steps like column chromatography or recrystallization are critical to isolate the product from intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) at each stage . Microwave-assisted synthesis can reduce reaction times by 30–40% while maintaining yields above 85% .

Structural Characterization

Q. Q2. Which spectroscopic and analytical techniques are most effective for confirming the molecular structure and purity of this compound?

Answer (Basic):

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms substituent positions (e.g., difluoromethoxy protons at δ 6.8–7.2 ppm, thiazole protons at δ 8.1–8.3 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the imidazole-thiazole core .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 513.12) .

- Infrared Spectroscopy (IR): Detects key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, S–C=N at 650–700 cm⁻¹) .

- HPLC: Purity >95% is confirmed using a C18 column with UV detection at 254 nm .

Reaction Mechanisms

Q. Q3. How do the electron-withdrawing and donating groups in this compound influence its reactivity in nucleophilic substitution reactions?

Answer (Advanced):

- The difluoromethoxy group (-OCF₂H) is electron-withdrawing, polarizing the imidazole ring and enhancing electrophilicity at the sulfur atom, facilitating thiol-disulfide exchange reactions .

- The 4-methoxyphenyl group (-OCH₃) donates electrons via resonance, stabilizing the imidazole ring but reducing reactivity at the 2-position. This dichotomy requires tailored catalysts (e.g., Pd/C for hydrogenation) to balance reactivity .

- Kinetic studies using DFT calculations can model charge distribution to predict reaction sites .

Structure-Activity Relationship (SAR) Studies

Q. Q4. What methodologies are employed to investigate the structure-activity relationships of derivatives in enzyme inhibition assays?

Answer (Advanced):

- Substituent Variation: Replace the thiazole moiety with triazole or pyridine rings to assess binding affinity changes .

- Enzyme Assays:

- Kinase Inhibition: Use ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR2) .

- Docking Simulations: AutoDock Vina predicts binding poses; the trifluoromethoxy group shows hydrophobic interactions with kinase ATP pockets .

- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds between acetamide and catalytic lysine residues) .

Data Contradictions

Q. Q5. How can researchers resolve discrepancies in spectral data obtained during characterization?

Answer (Advanced):

- Cross-Verification: Combine NMR titration (e.g., adding D₂O to confirm exchangeable protons) with X-ray crystallography to resolve ambiguous NOE signals .

- Reaction Condition Analysis: Side products (e.g., oxidized sulfur species) may arise from prolonged air exposure; repeat synthesis under strict inert conditions .

- Synchrotron IR Microspectroscopy: Maps spatial heterogeneity in solid-state samples to detect impurities undetected by bulk techniques .

Biological Activity

Q. Q6. What in vitro assays are recommended to evaluate the potential pharmacological activity of this compound?

Answer (Basic):

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM suggest therapeutic potential .

- Enzyme Inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition with nitrocefin substrate) .

- Receptor Binding: Radioligand displacement assays (e.g., [³H]-labeled ligands for GPCR targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。